molecular formula C11H16N2O3S B1531116 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide CAS No. 1221792-82-0

1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide

Cat. No. B1531116
CAS RN: 1221792-82-0
M. Wt: 256.32 g/mol
InChI Key: BJVGQDNUYBTDNJ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide is a chemical compound with the linear formula C11H16N2O3S . It is extensively used in scientific research due to its diverse applications.


Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide is C11H16N2O3S . The molecular weight is 256.32 .

Scientific Research Applications

Metabolism in Antidepressants

1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide is involved in the metabolism of novel antidepressants. A study on Lu AA21004, a late-stage clinical antidepressant, found that it is oxidized to various metabolites including a 4-hydroxy-phenyl metabolite and others, catalyzed by various cytochrome P450 enzymes and further processed by aldehyde dehydrogenase and aldehyde oxidase (Hvenegaard et al., 2012).

Synthesis of N-Heterocycles

The compound plays a role in the synthesis of N-heterocycles, including morpholines and piperazines. A process involving α-phenylvinylsulfonium salts was developed to create stereodefined C-substituted morpholines and piperazines with high levels of regio- and diastereoselectivity (Matlock et al., 2015).

Inhibition of Carbonic Anhydrase

1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide derivatives show inhibitory action against carbonic anhydrase isoforms. These compounds demonstrated appreciable inhibition against cytosolic hCA I, II and tumor-associated hCA IX, suggesting potential use in unconventional anticancer drugs targeting hypoxia-induced CA isoforms (Havránková et al., 2018).

Sulfomethylation for Chelates

The sulfomethylation of piperazine for creating mixed-side-chain macrocyclic chelates is another application. This process is influenced by pH and allows for the formation of various substituted products useful in creating mono- and diacetate, phosphonate, and phosphinate derivatives (van Westrenen & Sherry, 1992).

Atypical Antipsychotic Agents

Piperazin-1-yl-phenyl-arylsulfonamides, a class that includes 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide derivatives, have been synthesized as potential atypical antipsychotic agents. These compounds have shown high affinities for serotonin receptors, suggesting their use in psychiatric treatment (Park et al., 2010).

Novel Antioxidants for Age-Related Diseases

N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues, which include derivatives of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide, have been studied as multifunctional antioxidants for treating age-related diseases. They showed potential in protecting cells against oxidative stress-induced damage, suggesting their use in therapies for conditions like cataract, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

HIV-1 Reverse Transcriptase Inhibitors

Bis(heteroaryl)piperazines, including 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide derivatives, have been synthesized and evaluated as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This finding opens up potential therapeutic applications in the treatment of HIV (Romero et al., 1994).

properties

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-17(15,16)13-8-6-12(7-9-13)10-4-2-3-5-11(10)14/h2-5,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVGQDNUYBTDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265330
Record name 2-[4-(Methylsulfonyl)-1-piperazinyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1221792-82-0
Record name 2-[4-(Methylsulfonyl)-1-piperazinyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Methylsulfonyl)-1-piperazinyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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